molecular formula C6H14ClP B1205602 Chlorodiisopropylphosphine CAS No. 40244-90-4

Chlorodiisopropylphosphine

Cat. No.: B1205602
CAS No.: 40244-90-4
M. Wt: 152.6 g/mol
InChI Key: JZPDBTOWHLZQFC-UHFFFAOYSA-N
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Description

Chlorodiisopropylphosphine, also known as this compound, is a useful research compound. Its molecular formula is C6H14ClP and its molecular weight is 152.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Improvements

  • Chlorodiisopropylphosphine synthesis can be improved using ultrasound irradiation, as demonstrated by Zhang Bao-gui (2007). This method increases yield to 80.1% and purity to 96%, providing a clearer solution and easier residue disposal compared to other methods (Zhang Bao-gui, 2007).

Phosphine and Cyanobacterial Blooms

  • Phosphine (PH3) is a key factor in cyanobacterial blooms producing toxic microcystin, affecting human health. Niu et al. (2020) studied the physiological and biochemical responses of Microcystis aeruginosa to PH3 under elevated CO2, finding increased chlorophyll a, carotenoid, net photosynthetic rate, and total protein (Niu et al., 2020).

Organometallic Chemistry

  • Research by Joseph K. West and L. Stahl (2012) involved the insertions of cyclic and acyclic Germanium and Tin Heterocarbenoids into phosphorus–chlorine bonds, advancing the field of organometallic chemistry. This research is important for understanding the synthesis and reactivity of chloro(organo)phosphines (West & Stahl, 2012).

Anticancer Research

  • Gold(I) phosphine complexes, including chloro gold(I) phosphine complexes, have shown promising results as novel anticancer drugs. Studies by H. Scheffler, Ya You, and I. Ott (2010) highlight the significant antiproliferative effects of these complexes in various cancer cell lines (Scheffler et al., 2010).

Pesticide Resistance Studies

  • Studies on phosphine resistance in insects like Tribolium castaneum and Rhyzopertha dominica shed light on the challenges posed by the widespread use of phosphine-based pesticides. Research by G. Opit et al. (2012) and others have been pivotal in understanding and managing resistance in pest species (Opit et al., 2012).

Safety and Hazards

Chlorodiisopropylphosphine is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be handled only in a well-ventilated area and with appropriate protective clothing .

Properties

IUPAC Name

chloro-di(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPDBTOWHLZQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337132
Record name Chlorodiisopropylphosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40244-90-4
Record name Chlorodiisopropylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40244-90-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodiisopropylphosphine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorodiisopropylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodiisopropylphosphine
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Record name CHLORODIISOPROPYLPHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Chlorodiisopropylphosphine particularly useful in ligand synthesis?

A: this compound serves as a valuable precursor for synthesizing various metal ligand compounds []. Its reactivity stems from the presence of both the chlorine atom, which can be readily substituted, and the phosphorus atom's lone pair, capable of coordinating to metal centers. This versatility allows for the creation of diverse ligand structures with tailored electronic and steric properties, impacting the catalytic activity and selectivity of the resulting metal complexes.

Q2: What are the typical reaction conditions used to synthesize this compound?

A: this compound synthesis commonly utilizes magnesium, isopropyl chloride, and phosphorus trichloride as starting materials, with tetrahydrofuran as the solvent [, ]. This method often involves reacting a Grignard reagent (isopropylmagnesium chloride) with phosphorus trichloride at low temperatures (-30°C to -35°C) []. The use of tetrahydrofuran instead of diethyl ether as the solvent has been shown to improve both the reaction yield (up to 71.64%) and safety [].

Q3: How does ultrasound irradiation impact the synthesis of this compound?

A: Studies show that employing ultrasound irradiation during the synthesis of this compound leads to a significant increase in product yield, reaching up to 80.1% with a purity of 96% after fractionation []. Additionally, this method results in a clearer reaction solution, simplifying the disposal of residues and contributing to a cleaner overall process [].

Q4: Can you provide an example of this compound's application in the synthesis of a specific metal complex?

A: this compound plays a crucial role in forming ruthenium complexes featuring a neutral pincer PCP ligand with a central carbene moiety []. The ligand precursor, synthesized from pyrrole, formaldehyde, and this compound, reacts with a ruthenium precursor to yield a complex that acts as a moderately active precatalyst for the transfer hydrogenation of ketones []. This exemplifies the utility of this compound in constructing ligands that enable valuable catalytic applications.

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